4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate
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Overview
Description
4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate is a complex organic compound characterized by its unique structure, which includes a biphenyl core with hydroxy and perfluorinated morpholinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate typically involves multiple steps. One common approach is to start with the preparation of 4’-Hydroxy[1,1’-biphenyl]-4-carboxylic acid, which can be synthesized by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: The perfluorinated groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties
Mechanism of Action
The mechanism by which 4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and perfluorinated groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy[1,1’-biphenyl]-4-carboxylic acid: A simpler analog with similar biphenyl core but lacking the perfluorinated morpholinylmethyl group.
4’-Hydroxy-2-biphenylcarboxylic acid: Another analog with a different substitution pattern on the biphenyl core.
Uniqueness
The presence of the perfluorinated morpholinylmethyl group in 4’-Hydroxy[1,1’-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate imparts unique properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
304658-31-9 |
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Molecular Formula |
C20H9F14NO4 |
Molecular Weight |
593.3 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl] 2-[difluoro-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)methyl]-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C20H9F14NO4/c21-14(15(22,23)24,13(37)38-12-7-3-10(4-8-12)9-1-5-11(36)6-2-9)16(25,26)35-17(27,28)19(31,32)39-20(33,34)18(35,29)30/h1-8,36H |
InChI Key |
DJAOEKZXQIPPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C(C(N3C(C(OC(C3(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)O |
Origin of Product |
United States |
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